molecular formula C17H18N2O7S B8603635 3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 57584-24-4

3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B8603635
CAS RN: 57584-24-4
M. Wt: 394.4 g/mol
InChI Key: ARKSZABIBVMPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C17H18N2O7S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57584-24-4

Product Name

3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Molecular Formula

C17H18N2O7S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(3-carboxypropylamino)-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H18N2O7S/c18-27(24,25)14-10-11(17(22)23)9-13(19-8-4-7-15(20)21)16(14)26-12-5-2-1-3-6-12/h1-3,5-6,9-10,19H,4,7-8H2,(H,20,21)(H,22,23)(H2,18,24,25)

InChI Key

ARKSZABIBVMPEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The chlorobutyramide 3-(γ-chlorobutyrylamino)-4-phenoxy-5-sulfamylbenzoic acid (11.0 g) was added to a solution of KOH (40 g) in water 100 ml. The resulting solution was stirred and heated under reflux overnight. After cooling it was acidified with 3N acqueous HCl, chilled by adding ice and the product collected, washed and air-dried. A recrystallization from aq. acetone gave 9.80 g (77% on two steps) of N-(2-phenoxy-3-sulfamyl-5-carboxyphenyl)-γ-aminobutyric acid as colorless crystals with m.p. 240°-241°; ir (Nujol) 3400, 3300, 2600 (broad), 1700, 1610, 1590, and 1550 cm-1 ; nmr (CDCl3 /d6 -DMSO) 1.4-2.3 (m, 4H), 3.15 (m, 2H), 4.2 (broad, NH), 6.43 (s, SO2NH2), 6.65-7.4 (m, C6H5), 7.57 (d, J=2, CH), and 7.92 ppm (d, CH); mass spectrum m/e 283 (100%) and 394 (M+ ).
Name
chlorobutyramide 3-(γ-chlorobutyrylamino)-4-phenoxy-5-sulfamylbenzoic acid
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.